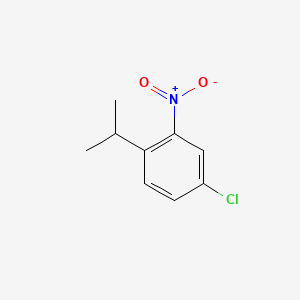

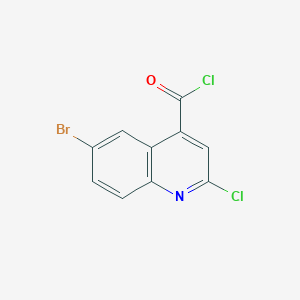

6-Bromo-2-chloroquinoline-4-carbonyl chloride

Overview

Description

Synthesis Analysis

The synthesis of 6-bromo-2-chloroquinoline-4-carbonyl chloride involves the addition of solid 6-bromo-quinolin-4-ol to phosphorus oxychloride. The mixture is then heated to reflux for 6 hours to afford a light brown solution .Molecular Structure Analysis

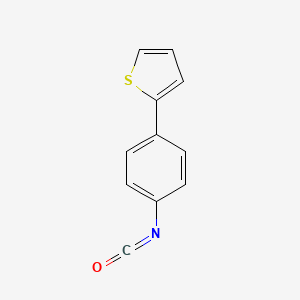

The 6-bromo-2-chloroquinoline-4-carbonyl chloride molecule contains a total of 20 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 acyl halogenide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

The empirical formula of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is C10H4BrCl2NO and its molecular weight is 304.95 . It is a solid compound .Scientific Research Applications

Pi-Halogen Dimers and V-Shaped Tetrahalo Aryl Inclusion Hosts

The study by Rahman et al. (2002) demonstrated the synthesis of 1,4,8,11-Tetrabromo-5bα,6,12bα,13-tetrahydropentaleno[1,2-b:4,5-b′]diquinoline 6, showcasing its efficiency as a lattice inclusion host for small solvent molecules. This compound exemplifies the tetrahalo aryl host family's characteristic combination of inclined aromatic planes and halogen substitution, relevant for crystal engineering and material science applications CrystEngComm.

Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling

Tagata and Nishida (2003) explored the palladium/carbon-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines, including 6-Bromo-2-chloroquinoline, to obtain arylpyridines and arylquinolines. This research highlights the compound's role in facilitating the synthesis of complex organic molecules, proving essential for pharmaceuticals and agrochemicals development The Journal of organic chemistry.

Cyclometalated Pd(II) and Ir(III) Complexes

Xu et al. (2014) synthesized and characterized a series of cyclopalladated and cyclometalated complexes involving bromophenylpyridine derivatives, which included applications to coupling reactions of aryl chlorides. This research provides insights into the utility of 6-Bromo-2-chloroquinoline derivatives in the development of new luminescent materials and catalysts for organic synthesis Dalton transactions.

On the Knorr Synthesis of Quinolines

Wlodarczyk et al. (2011) detailed the synthetic steps towards creating 6-Bromo-2-chloro-4-methylquinoline, demonstrating the compound's significance in synthesizing quinoline derivatives. This research provides valuable insights into the methodologies for creating complex quinoline structures, relevant in pharmaceutical research and development Synthesis.

Synthesis of Quinoline Derivatives as Potential Prodrug Systems

Couch et al. (2008) explored the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This study emphasizes the compound's role in the development of novel prodrug systems, showcasing the broader applicability of 6-Bromo-2-chloroquinoline derivatives in medicinal chemistry Tetrahedron.

Safety And Hazards

properties

IUPAC Name |

6-bromo-2-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2NO/c11-5-1-2-8-6(3-5)7(10(13)15)4-9(12)14-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDNSMBVYXSBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370790 | |

| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloroquinoline-4-carbonyl chloride | |

CAS RN |

287176-63-0 | |

| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)